N-(4-(dimethylamino)phenyl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide
Description
N-(4-(dimethylamino)phenyl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a 4-ethylphenyl group at the 2-position and an acetamide moiety linked to a 4-(dimethylamino)phenyl group. This structure combines electron-donating (dimethylamino) and hydrophobic (ethylphenyl) substituents, which may influence its physicochemical properties, such as solubility, bioavailability, and target binding affinity.
Properties
Molecular Formula |
C23H24N6O2 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide |
InChI |
InChI=1S/C23H24N6O2/c1-4-16-5-7-17(8-6-16)20-13-21-23(31)28(24-15-29(21)26-20)14-22(30)25-18-9-11-19(12-10-18)27(2)3/h5-13,15H,4,14H2,1-3H3,(H,25,30) |
InChI Key |
KCBHBMARCISVBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
Biological Activity
N-(4-(dimethylamino)phenyl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a dimethylamino group and a pyrazolo-triazine moiety. Its molecular formula is , and it has a molecular weight of approximately 368.45 g/mol. The presence of the dimethylamino group is significant for its biological activity as it enhances solubility and bioavailability.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function .
- Antitumor Activity : Preliminary studies suggest that related pyrazolo derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and cell cycle arrest .
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which could mitigate oxidative stress-related cellular damage .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| AChE Inhibition | IC50 = 0.15 μmol/L | |
| BChE Inhibition | IC50 = 10.54 μmol/L | |
| Cytotoxicity | Significant against U87-MG cells | |
| Antioxidant Activity | Moderate scavenging ability |
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective potential of a related compound in a mouse model of Alzheimer's disease. The results indicated that administration led to significant improvements in cognitive function as measured by behavioral tests, alongside reduced levels of AChE activity in brain tissues .
Case Study 2: Antitumor Efficacy
Another study evaluated the cytotoxic effects of the compound on glioblastoma cell lines. The results showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s pyrazolo[1,5-d][1,2,4]triazin-4-one core and acetamide side chain are shared among several analogs. Key differences lie in substituent groups, which critically alter molecular properties. Below is a comparative analysis based on structural and physicochemical data from the evidence:
Table 1: Structural and Physicochemical Comparison
Key Observations
Core Modifications: The target compound and the fluorophenyl analog () share the pyrazolo-triazinone core. However, the 4-ethylphenyl substituent in the target compound introduces greater hydrophobicity compared to the 4-fluorophenyl group in the analog, which may enhance membrane permeability but reduce aqueous solubility .
In contrast, the 2-furylmethyl group in the analog () introduces steric hindrance and aromatic heterocyclic character, which could alter binding kinetics . The thiazole-pyrazole hybrid in replaces the pyrazolo-triazinone core entirely, demonstrating how core flexibility impacts scaffold selectivity in drug design .
Mass and Polarity: The target compound (mass 439.50) is heavier than the fluorophenyl analog (367.34), primarily due to the ethylphenyl and dimethylamino groups. This increased mass correlates with higher lipophilicity (logP), which may affect pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
